molecular formula C20H16ClN5O2 B11197309 N-(3-chlorophenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

N-(3-chlorophenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

Cat. No.: B11197309
M. Wt: 393.8 g/mol
InChI Key: FLTGUQDQMREZME-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyrimidine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the triazolopyrimidine core, followed by the introduction of the chlorophenyl and acetamide groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Purification processes like recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-chlorophenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetic acid, while reduction could produce N-(3-chlorophenyl)-2-{5-methyl-3-hydroxy-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide.

Scientific Research Applications

N-(3-Chlorophenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets. The triazolopyrimidine core is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chlorophenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is unique due to its specific triazolopyrimidine core, which imparts distinct biological activities not commonly found in simpler compounds like dichloroaniline or caffeine. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C20H16ClN5O2

Molecular Weight

393.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide

InChI

InChI=1S/C20H16ClN5O2/c1-13-22-17(14-6-3-2-4-7-14)11-18-24-25(20(28)26(13)18)12-19(27)23-16-9-5-8-15(21)10-16/h2-11H,12H2,1H3,(H,23,27)

InChI Key

FLTGUQDQMREZME-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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